Cas no 182287-68-9 (4-(bromomethyl)-2-methoxy-benzonitrile)

4-(bromomethyl)-2-methoxy-benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(bromomethyl)-2-methoxybenzonitrile
- 4-(bromomethyl)-2-methoxy-benzonitrile
- AKOS027270416
- 4-bromomethyl-2-methoxy-benzonitrile
- DCBBEYJXIOWQPQ-UHFFFAOYSA-N
- SCHEMBL2787679
- DTXSID701286557
- Benzonitrile, 4-(bromomethyl)-2-methoxy-
- E10134
- 4-Cyano-3-methoxybenzylBromide
- 4-Cyano-3-methoxybenzyl Bromide
- 4-Bromomethyl-2-methoxybenzonitrile
- 182287-68-9
- DA-09018
- 2-Cyano-5-bromomethylanisole
-
- MDL: MFCD11553120
- インチ: InChI=1S/C9H8BrNO/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5H2,1H3
- InChIKey: DCBBEYJXIOWQPQ-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CBr)C#N
計算された属性
- 精确分子量: 224.97893g/mol
- 同位素质量: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 33Ų
4-(bromomethyl)-2-methoxy-benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0466-500MG |
4-(bromomethyl)-2-methoxy-benzonitrile |
182287-68-9 | 95% | 500MG |
¥ 5,266.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0466-250MG |
4-(bromomethyl)-2-methoxy-benzonitrile |
182287-68-9 | 95% | 250MG |
¥ 3,161.00 | 2023-04-14 | |
1PlusChem | 1P0186Z8-5g |
2-Cyano-5-bromomethylanisole |
182287-68-9 | 95% | 5g |
$984.00 | 2024-06-18 | |
1PlusChem | 1P0186Z8-1g |
2-Cyano-5-bromomethylanisole |
182287-68-9 | 95% | 1g |
$288.00 | 2024-06-18 | |
Ambeed | A644487-1g |
4-Cyano-3-methoxybenzyl bromide |
182287-68-9 | 95% | 1g |
$407.0 | 2025-03-01 | |
Ambeed | A644487-250mg |
4-Cyano-3-methoxybenzyl bromide |
182287-68-9 | 95% | 250mg |
$152.0 | 2025-03-01 | |
A2B Chem LLC | AU61108-5g |
4-Cyano-3-methoxybenzyl bromide |
182287-68-9 | 95% | 5g |
$1137.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0466-250.0mg |
4-(bromomethyl)-2-methoxy-benzonitrile |
182287-68-9 | 95% | 250.0mg |
¥3162.0000 | 2024-07-23 | |
1PlusChem | 1P0186Z8-100mg |
2-Cyano-5-bromomethylanisole |
182287-68-9 | 95% | 100mg |
$79.00 | 2024-06-18 | |
Crysdot LLC | CD12103123-1g |
4-Cyano-3-methoxybenzyl bromide |
182287-68-9 | 95+% | 1g |
$1580 | 2024-07-24 |
4-(bromomethyl)-2-methoxy-benzonitrile 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
4-(bromomethyl)-2-methoxy-benzonitrileに関する追加情報
4-(Bromomethyl)-2-Methoxy-Benzonitrile: A Comprehensive Overview
4-(Bromomethyl)-2-methoxy-benzonitrile (CAS No. 182287-68-9) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique functional groups, offers a wide range of applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This comprehensive overview delves into the chemical properties, synthesis methods, and potential applications of 4-(bromomethyl)-2-methoxy-benzonitrile, highlighting its significance in contemporary research.
The molecular structure of 4-(bromomethyl)-2-methoxy-benzonitrile consists of a benzene ring substituted with a bromomethyl group at the 4-position and a methoxy group at the 2-position, along with a cyano group at the 3-position. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the molecule. The bromomethyl group is particularly reactive and can undergo various substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
In terms of physical properties, 4-(bromomethyl)-2-methoxy-benzonitrile is a solid at room temperature with a melting point ranging from 55 to 57°C. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations.
The synthesis of 4-(bromomethyl)-2-methoxy-benzonitrile can be achieved through several routes. One common method involves the bromination of 2-methoxybenzonitrile followed by methylation. This process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methyl iodide or dimethyl sulfate as the methylating agent. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
In recent years, significant advancements have been made in the application of 4-(bromomethyl)-2-methoxy-benzonitrile in medicinal chemistry. Its reactivity and functional group diversity make it an attractive starting material for the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel inhibitors for various enzymes involved in disease pathways. One notable example is its use in the synthesis of selective inhibitors for kinases, which are key targets in cancer therapy.
Beyond medicinal applications, 4-(bromomethyl)-2-methoxy-benzonitrile has also found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable building block for the synthesis of polymers and other advanced materials. For example, it has been used to create conjugated polymers with tunable electronic properties, which have potential applications in organic electronics and photovoltaic devices.
The environmental impact of 4-(bromomethyl)-2-methoxy-benzonitrile is an important consideration in its industrial use. Studies have shown that this compound is relatively stable under normal conditions but can degrade under certain environmental conditions. Efforts are ongoing to develop more sustainable synthesis methods that minimize environmental impact while maintaining high yields and purity.
In conclusion, 4-(bromomethyl)-2-methoxy-benzonitrile (CAS No. 182287-68-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an essential intermediate in synthetic chemistry, medicinal chemistry, and materials science. As research continues to advance, it is likely that new applications and improvements in synthesis methods will further enhance its utility and impact.
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